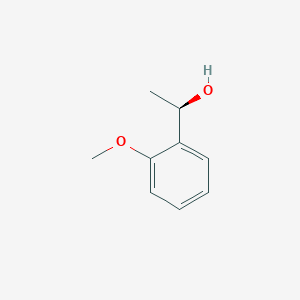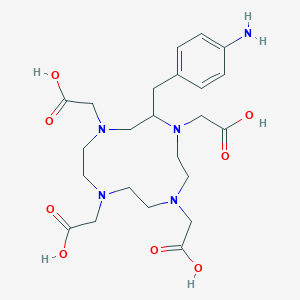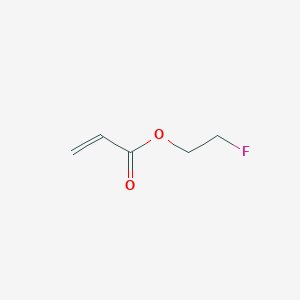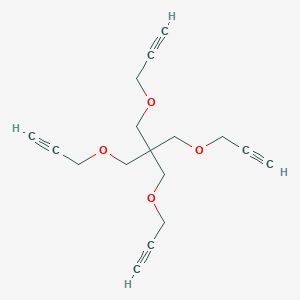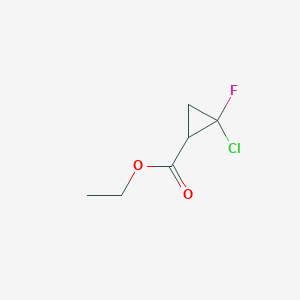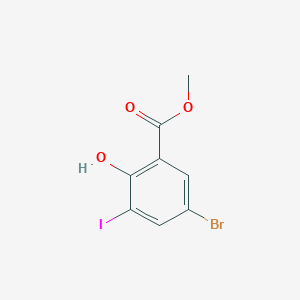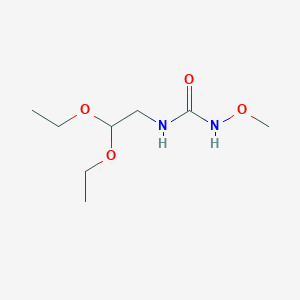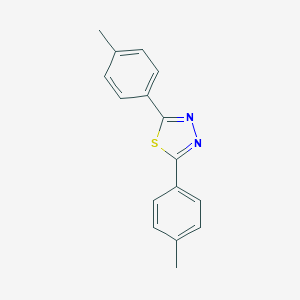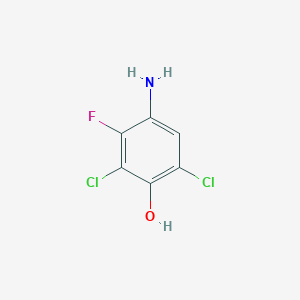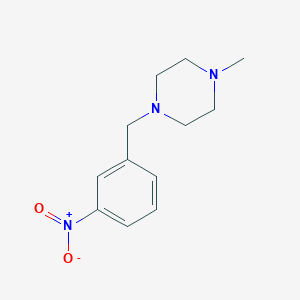
1-Methyl-4-(3-nitrobenzyl)piperazine
概要
説明
1-Methyl-4-(3-nitrobenzyl)piperazine is a chemical compound with the molecular formula C12H17N3O2 . It has a molecular weight of 235.28 g/mol .
Molecular Structure Analysis
The InChI code for 1-Methyl-4-(3-nitrobenzyl)piperazine is 1S/C12H17N3O2/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(9-11)15(16)17/h2-4,9H,5-8,10H2,1H3 . The compound has a complex structure with a piperazine ring substituted with a methyl group and a 3-nitrobenzyl group .Physical And Chemical Properties Analysis
1-Methyl-4-(3-nitrobenzyl)piperazine has a molecular weight of 235.28 g/mol . It has a topological polar surface area of 52.3 Ų and a complexity of 259 . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 4 .科学的研究の応用
Crystal Structure Analysis
- The piperazine derivative, C12H16N4O2, exhibits a slightly distorted chair conformation, with interesting molecular interactions in its crystal structure. This can be relevant in studying molecular conformations and interactions in crystallography (Kavitha et al., 2013).
Anti-malarial Agent Research
- Piperazine derivatives have been explored for their potential as anti-malarial agents. This includes studying their crystal structures and biological activities, which may contribute to the development of new anti-malarial drugs (Cunico et al., 2009).
Antibacterial and Biofilm Inhibition
- Novel piperazine-linked bis(pyrazole-benzofuran) hybrids demonstrate significant antibacterial and biofilm inhibition activities, which can be crucial in the development of new antibacterial agents (Mekky & Sanad, 2020).
Dopamine Receptor Affinity
- Some piperazine derivatives have shown high affinity for dopamine receptors, which is significant in neuropharmacology and could lead to the development of new drugs for neurological disorders (Penjisevic et al., 2016).
Myocardial Ischemia-Reperfusion Injury Research
- Certain piperazine compounds have been studied for their protective effects against myocardial ischemia-reperfusion injury, offering insights into potential therapeutic applications for heart diseases (Xu Yungen, 2011).
Synthesis and Antibacterial Activity
- Piperazine derivatives have been synthesized and tested for antibacterial activities, contributing to the field of antimicrobial research (Wu Qi, 2014).
Neuroprotective Activities
- Benzylpiperazine-based edaravone derivatives show significant neuroprotective activities, which could be pivotal in treating cerebral ischemic stroke (Gao et al., 2022).
Cytotoxic and Antibacterial Properties
- Piperazine complexes have been synthesized and evaluated for cytotoxic and antibacterial properties, offering potential applications in cancer and infectious disease treatments (Keypour et al., 2017).
Anticholinesterase Activities
- Hydrazone derivatives of piperazine have been synthesized and studied for their anticholinesterase activities, which is crucial in researching treatments for diseases like Alzheimer's (Kaya et al., 2016).
Antivirus Activity
- Diketopiperazine derivatives from marine-derived actinomycetes show modest antivirus activity, especially against influenza A (H1N1) virus (Wang et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-methyl-4-[(3-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(9-11)15(16)17/h2-4,9H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWROCIDLCOGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362420 | |
| Record name | 1-Methyl-4-(3-nitrobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(3-nitrobenzyl)piperazine | |
CAS RN |
198281-54-8 | |
| Record name | 1-Methyl-4-(3-nitrobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




